N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The molecule is substituted at the 6-position with a cycloheptyl carboxamide group, distinguishing it from related analogs. The thiazolo[3,2-a]pyrimidine scaffold is known for pharmacological relevance, including antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
N-cycloheptyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12(16-10-5-3-1-2-4-6-10)11-9-15-14-17(13(11)19)7-8-20-14/h9-10H,1-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFEWQLOAEREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with appropriate electrophilic reagents. One common method includes the reaction of 3,4-dihydropyrimidine-2-thione with α-bromo ketones under basic conditions to form the thiazolo[3,2-a]pyrimidine ring system
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, derivatives of this compound are being investigated for their pharmacological properties. They may serve as lead compounds in the development of new drugs for treating various diseases, including infections and cancers.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Key Differences: The target compound replaces the ethyl ester (COOEt) at position 6 with a cycloheptyl carboxamide (CONH-cycloheptyl). Additionally, the benzylidene substituent at position 2 in ’s compound is absent in the target. The absence of the bulky trimethoxybenzylidene group in the target compound may reduce steric hindrance, facilitating binding interactions .
- Impact: The fluorobenzylidene group in ’s compound may enhance π-π stacking interactions in crystal packing or receptor binding, whereas the target’s cycloheptyl carboxamide could favor hydrophobic interactions .
- Mannich Bases of Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Key Differences: The Mannich derivatives introduce secondary amino groups (e.g., morpholinomethyl) at position 2, unlike the cycloheptyl carboxamide in the target. Impact: The morpholinomethyl group in compound 9e () improves antimicrobial activity due to increased hydrogen-bonding capacity, whereas the cycloheptyl group in the target may prioritize steric bulk over polar interactions .
2.2 Crystallographic and Conformational Analysis
- Ring Puckering : The thiazolo-pyrimidine core in analogs like ’s compound adopts a flattened boat conformation (C5 deviation: 0.224 Å from the mean plane), critical for molecular recognition . Similar puckering is expected in the target compound, but the cycloheptyl carboxamide may influence dihedral angles with adjacent rings.
- Hydrogen Bonding : Analogs such as ’s compound exhibit C–H···O hydrogen bonds forming chains along the crystallographic c-axis. The target’s carboxamide group may introduce N–H···O bonds, altering crystal packing .
2.3 Pharmacological and Physicochemical Properties
Biological Activity
N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer, antibacterial, and neuroprotective properties, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 443328-84-5
- Molecular Formula : C14H19N3O2S
- Molecular Weight : 293.39 g/mol
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HL-60 (Leukemia) | 158.5 ± 12.5 | |
| MCF-7 (Breast) | TBD | Ongoing studies |
| A549 (Lung) | TBD | Ongoing studies |
Antibacterial Activity
The compound exhibits notable antibacterial activity against common pathogens. In vitro studies show effective inhibition of bacterial growth.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | TBD | Ongoing studies |
| Staphylococcus aureus | TBD | Ongoing studies |
Neuroprotective Effects
This compound has also been evaluated for its neuroprotective effects. Preliminary findings suggest it may inhibit acetylcholinesterase (AChE) activity, which is crucial for managing neurodegenerative diseases.
Table 3: Neuroprotective Activity Data
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| AChE Inhibition | TBD | Ongoing studies |
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways leading to its observed therapeutic effects.
Case Studies
- Antitumor Efficacy : A study reported that the compound demonstrated enhanced cytotoxicity against leukemia cells compared to standard chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Antibacterial Studies : Another investigation highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting potential for development as a novel antibacterial agent.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Answer:
A standard approach involves condensation reactions between thiouracil derivatives and substituted aldehydes in the presence of catalysts like sodium acetate. For example, refluxing a mixture of a thiouracil precursor, chloroacetic acid, and an aldehyde (e.g., cycloheptyl-substituted aldehydes) in acetic anhydride/acetic acid yields the target compound. Optimization of reaction time (typically 2–12 hours) and solvent ratios (e.g., 1:1 acetic anhydride/acetic acid) is critical for achieving yields >65% . Crystallization from ethyl acetate or DMF/water mixtures is often used for purification.
Advanced: How can researchers resolve discrepancies in crystallographic data during refinement of thiazolo[3,2-a]pyrimidine structures?
Answer:
Discrepancies may arise from disorder in flexible substituents (e.g., cycloheptyl groups) or ambiguous hydrogen bonding networks. To address this:
- Use SHELXL for robust small-molecule refinement, leveraging its constraints/restraints for disordered regions .
- Validate hydrogen atom placement via riding models (C–H = 0.93–0.98 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5Ueq(C)) .
- Cross-verify torsion angles and puckering parameters (e.g., Cremer-Pople coordinates) against analogous structures .
Basic: What spectroscopic techniques confirm the structural integrity of thiazolo[3,2-a]pyrimidine derivatives?
Answer:
- IR Spectroscopy : Detects carbonyl (C=O, ~1719 cm<sup>−1</sup>) and nitrile (CN, ~2220 cm<sup>−1</sup>) stretches .
- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and substituent-specific signals (e.g., CH3 at δ 2.2–2.4 ppm). <sup>13</sup>C NMR confirms sp<sup>2</sup> carbons (e.g., C=O at ~165–171 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 [M<sup>+</sup>]) validate the molecular formula .
Advanced: How are puckering conformations of the thiazolo[3,2-a]pyrimidine ring analyzed quantitatively?
Answer:
Cremer-Pople puckering parameters are calculated using atomic coordinates from X-ray
- Define the mean plane of the pyrimidine ring and measure deviations (e.g., C5 deviation = 0.224 Å in flattened boat conformations) .
- Use software like PLATON or Mercury to compute amplitude (q) and phase angle (φ) for pseudorotation analysis .
- Compare with literature values (e.g., dihedral angles between fused rings: 80–89° ).
Basic: What is the role of sodium acetate in the synthesis of thiazolo[3,2-a]pyrimidines?
Answer:
Sodium acetate acts as a base catalyst, deprotonating intermediates to facilitate cyclocondensation. It also neutralizes HCl generated during reactions involving chloroacetic acid, preventing side reactions and improving yields (e.g., 68–78% yields in reflux conditions) .
Advanced: How do hydrogen bonding patterns influence crystal packing in these compounds?
Answer:
Intermolecular C–H···O bonds (e.g., C11–H16···O2, 2.3 Å) form bifurcated networks that stabilize crystal lattices. Graph set analysis (R2<sup>2</sup>(8) motifs) identifies recurring hydrogen-bonded chains along specific crystallographic axes (e.g., c-axis in monoclinic systems) . These interactions are critical for predicting solubility and polymorphism.
Advanced: What methodological strategies optimize reaction yields for structurally complex analogs?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >60% .
- Substituent Tuning : Electron-withdrawing groups (e.g., –CN) on aldehydes improve electrophilicity and reaction rates .
Basic: How are <sup>1</sup>H NMR spectra interpreted for substituent effects in these compounds?
Answer:
- Aromatic Protons : Deshielded protons (δ >7.5 ppm) indicate electron-withdrawing substituents (e.g., –CN).
- Methylene Bridges : Protons adjacent to sulfur (e.g., SCH2) appear as doublets (J = 12–15 Hz) .
- Geometric Isomerism : Z-configuration of benzylidene substituents is confirmed by coupling constants (e.g., J = 10–12 Hz for =CH) .
Advanced: What challenges arise in experimental phasing for X-ray structures of thiazolo[3,2-a]pyrimidines?
Answer:
- Weak Anomalous Signal : Heavy atoms (e.g., S) may provide insufficient phasing power. Solutions include:
- Twinned Crystals : SHELXL’s TWIN/BASF commands refine twin fractions and improve R-factors .
Advanced: How do substituents on the pyrimidine ring modulate biological activity?
Answer:
- Electron-Donating Groups (e.g., –OCH3): Enhance π-stacking with aromatic residues in enzyme active sites, improving binding affinity .
- Bulky Substituents (e.g., cycloheptyl): Increase steric hindrance, reducing off-target interactions but potentially lowering solubility. Pharmacokinetic studies using LogP calculations (e.g., 1-octanol/water partitioning) guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
